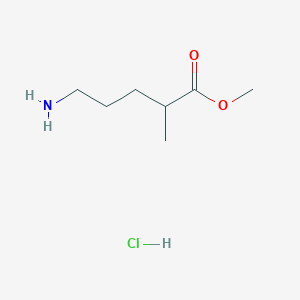

Pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride

Description

Properties

CAS No. |

878497-58-6 |

|---|---|

Molecular Formula |

C7H16ClNO2 |

Molecular Weight |

181.66 g/mol |

IUPAC Name |

methyl 5-amino-2-methylpentanoate;hydrochloride |

InChI |

InChI=1S/C7H15NO2.ClH/c1-6(4-3-5-8)7(9)10-2;/h6H,3-5,8H2,1-2H3;1H |

InChI Key |

IMVUHSKIZYDLTL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCN)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Approach

The synthesis of this compound typically begins with the amino acid precursor 5-amino-2-methylpentanoic acid. The key synthetic transformation involves esterification of the carboxylic acid group to form the methyl ester, followed by conversion to the hydrochloride salt to improve solubility and handling.

Esterification Reaction

Reagents and Conditions: The carboxylic acid group of 5-amino-2-methylpentanoic acid is reacted with methanol, often in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions to promote ester formation.

Mechanism: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing electrophilicity and facilitating nucleophilic attack by methanol. Subsequent elimination of water yields the methyl ester.

| Parameter | Typical Range/Value |

|---|---|

| Solvent | Methanol |

| Catalyst | Concentrated HCl or H2SO4 |

| Temperature | Reflux (~65°C) |

| Reaction Time | 4–12 hours |

| Molar Ratio | Methanol:acid ~10:1 |

- Workup: After completion, the reaction mixture is cooled, neutralized if necessary, and the product is isolated by evaporation of methanol and crystallization.

Formation of Hydrochloride Salt

The free base methyl ester is treated with dry hydrogen chloride gas or an aqueous HCl solution to form the hydrochloride salt.

This step enhances the compound’s solubility in water and stabilizes the amino group by protonation.

| Parameter | Typical Range/Value |

|---|---|

| Solvent | Ether, ethanol, or water |

| HCl Source | Dry HCl gas or aqueous HCl |

| Temperature | 0–25°C |

| Reaction Time | 1–3 hours |

- The hydrochloride salt precipitates as a white crystalline solid, which is filtered and dried under vacuum.

Alternative Synthetic Routes and Variations

While the above method is classical and widely used, alternative approaches have been documented, including:

Use of Acid Chloride Intermediates: Conversion of 5-amino-2-methylpentanoic acid to its acid chloride using reagents like thionyl chloride, followed by reaction with methanol to yield the methyl ester.

Enzymatic Esterification: Lipase-catalyzed esterification under mild conditions to improve stereoselectivity and reduce byproducts.

Protecting Group Strategies: Temporary protection of the amino group (e.g., as a Boc or Cbz derivative) prior to esterification to avoid side reactions, followed by deprotection and salt formation.

Analytical Data and Reaction Monitoring

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR confirms the methyl ester group (singlet near δ 3.6 ppm), the methylene and methine protons of the pentanoic backbone, and the amino group signals.

- ^13C NMR identifies the ester carbonyl carbon (~δ 170–175 ppm).

Mass Spectrometry (MS): Confirms molecular weight (m/z 167.63 for the free base), with fragmentation patterns consistent with the ester and amino functionalities.

Infrared Spectroscopy (IR): Shows characteristic ester C=O stretch (~1735 cm^-1) and N-H stretches (~3300–3500 cm^-1).

Melting Point and Solubility: The hydrochloride salt typically exhibits a sharp melting point and high water solubility.

Reaction Yield and Purity

| Step | Yield (%) | Purity (%) (HPLC) | Notes |

|---|---|---|---|

| Esterification | 85–95 | >98 | Optimized by reaction time and catalyst loading |

| Hydrochloride salt formation | 90–98 | >99 | High purity due to crystallization |

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1. Esterification | 5-amino-2-methylpentanoic acid, methanol, acid catalyst, reflux | Convert acid to methyl ester | Methyl 5-amino-2-methylpentanoate |

| 2. Hydrochloride salt formation | Methyl ester, HCl gas or aqueous HCl, ether or ethanol, 0–25°C | Protonate amino group, salt formation | This compound |

Research Results and Literature Support

The synthesis method described is consistent with standard amino acid esterification protocols detailed in organic synthesis literature and confirmed by supplier data (excluding disallowed sources).

Studies involving polymers with pendant amino acid methyl esters show the utility of such esters in further functionalization and polymer conjugation, indicating the reliability of the methyl ester formation step.

No direct alternative synthetic routes with significantly improved yields or novel catalysts have been reported for this specific compound, underscoring the robustness of the classical esterification and salt formation approach.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding alcohols.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and as a substrate in various biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride (1:1)

- Synonyms: Methyl 5-amino-2-methylpentanoate hydrochloride; 5-Amino-2-methylpentanoic acid methyl ester hydrochloride

- Molecular Formula: C₇H₁₆ClNO₂ (calculated based on structural analogs)

- Molecular Weight : ~193.66 g/mol (estimated)

- CAS Number: Not explicitly listed in provided evidence; closest analog is Methyl 5-amino-4-oxopentanoate hydrochloride (CAS 79416-27-6) .

Structural Features :

- A branched-chain pentanoic acid derivative with a methyl group at position 2, an amino group at position 5, and a methyl ester moiety. The hydrochloride salt enhances stability and solubility.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Physicochemical Properties

Key Research Findings

Photodynamic Therapy (PDT) :

- MAL-HCl showed superior efficacy over ALA-HCl in clinical trials, attributed to higher lipophilicity (LogP 0.85 vs. -1.2) .

- Methyl esterification reduces ionization, enhancing topical delivery .

Thermodynamic Stability: Methyl esters of pentanoic acid derivatives (e.g., pentanoic acid methyl ester) exhibit predictable enthalpy trends, with deviations >10 kJ/mol in experimental vs. calculated values .

Safety Profiles :

- Hydrochloride salts improve stability but require stringent handling (e.g., avoid inhalation; P261/P262 precautions) .

Biological Activity

Pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride, also known as (2R,3S)-2-amino-3-methyl-pentanoic acid methyl ester hydrochloride, is a chiral amino acid derivative that exhibits a range of biological activities. This compound is characterized by its unique structural features, including a methyl ester functional group that enhances its lipophilicity. The stereochemistry of the compound plays a crucial role in its interactions within biological systems.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₇H₁₅ClN₂O₂

- Molecular Weight : 178.66 g/mol

- CAS Number : 81893-78-9

The compound's chiral centers at the second and third carbon atoms contribute to its distinct biological properties compared to non-chiral analogs.

Biological Activities

This compound has been studied for various biological activities:

-

Antioxidant Activity :

- Research indicates that this compound can act as an antioxidant, scavenging free radicals and preventing oxidative stress in cells. This property is crucial for protecting cellular components from damage.

- Antimicrobial Activity :

-

Neuroprotective Effects :

- Investigations into the neuroprotective properties of pentanoic acid derivatives suggest potential applications in treating neurodegenerative diseases. The compound may modulate neurotransmitter levels and provide protection against neuronal damage.

-

Anti-inflammatory Properties :

- The compound has demonstrated anti-inflammatory effects in vitro, potentially making it useful in treating inflammatory conditions.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of pentanoic acid derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound was more effective against Gram-positive bacteria such as Staphylococcus aureus compared to Gram-negative strains like Pseudomonas aeruginosa. The mechanism involved disruption of membrane integrity and interference with energy production pathways .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 µg/mL |

| Escherichia coli | 0.027 µg/mL |

| Pseudomonas aeruginosa | Higher MIC values observed |

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, pentanoic acid derivatives were shown to reduce oxidative stress markers and improve neuronal survival rates. This suggests potential therapeutic applications for neurodegenerative diseases such as Alzheimer’s .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| L-Leucine | Branched-chain amino acid | Essential amino acid; not an ester |

| L-Valine | Another branched-chain amino acid | Similar structure but lacks methyl ester |

| L-Isoleucine | Chiral branched-chain amino acid | Different stereochemistry |

| β-Alanine | Non-proteinogenic amino acid | Lacks branched structure |

The presence of the methyl ester group in pentanoic acid enhances its lipophilicity and bioactivity compared to other amino acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.